![molecular formula C13H8O3 B027787 9-Methylnaphtho[1,2-c]furan-1,3-dione CAS No. 111013-07-1](/img/structure/B27787.png)
9-Methylnaphtho[1,2-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylnaphtho[1,2-c]furan-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a heterocyclic compound that contains a furan ring and a naphthalene ring. This compound is commonly referred to as MNFD and has been synthesized through various methods to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of MNFD is still under investigation, but it is believed to be related to its ability to generate reactive oxygen species. MNFD has been shown to induce apoptosis in cancer cells through the production of reactive oxygen species, which can cause oxidative damage to cellular components and ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
MNFD has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its potential as a photosensitizer for photodynamic therapy, and its ability to act as a fluorescent probe for detecting reactive oxygen species. MNFD has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MNFD in lab experiments include its versatility and potential applications in various fields of research, such as cancer research and photodynamic therapy. However, the limitations of using MNFD in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for the use of MNFD in scientific research. Some of these directions include further investigation into its mechanism of action and potential anti-cancer properties, as well as its use as a photosensitizer in photodynamic therapy. Additionally, MNFD could be studied for its potential use in detecting reactive oxygen species in biological systems and as a potential antioxidant agent. Further research could also explore the synthesis of MNFD derivatives with improved solubility and lower toxicity.
Méthodes De Synthèse
MNFD can be synthesized through a variety of methods, including the oxidation of 9-methylnaphthalene with chromic acid or potassium permanganate, the cyclization of 2-(9-methylnaphthyl)acetic acid with polyphosphoric acid, and the reaction of 9-methylnaphthalene with maleic anhydride in the presence of a catalyst. The yield and purity of MNFD depend on the synthesis method used.
Applications De Recherche Scientifique
MNFD has been used in various scientific research applications, including as an intermediate in the synthesis of other compounds, as a fluorescent probe for detecting reactive oxygen species, and as a potential anti-cancer agent. MNFD has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
Numéro CAS |
111013-07-1 |
|---|---|
Nom du produit |
9-Methylnaphtho[1,2-c]furan-1,3-dione |
Formule moléculaire |
C13H8O3 |
Poids moléculaire |
212.2 g/mol |
Nom IUPAC |
9-methylbenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C13H8O3/c1-7-3-2-4-8-5-6-9-11(10(7)8)13(15)16-12(9)14/h2-6H,1H3 |
Clé InChI |
NESUCGJMEKIZFB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
Synonymes |
Naphtho[1,2-c]furan-1,3-dione, 9-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



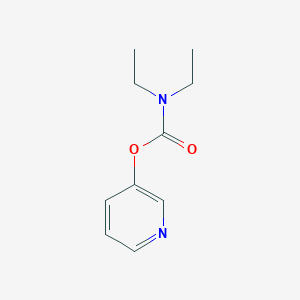
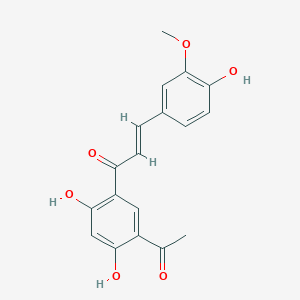
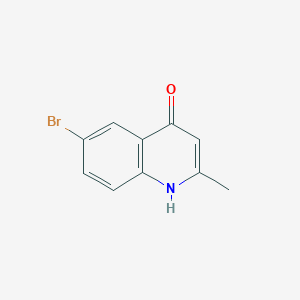
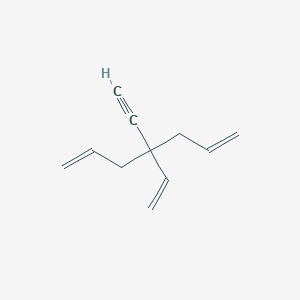
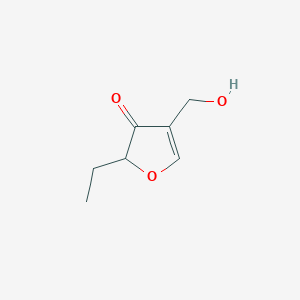
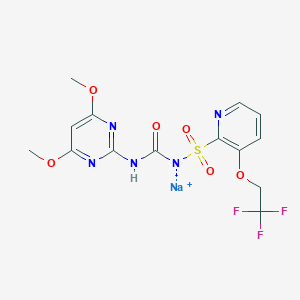
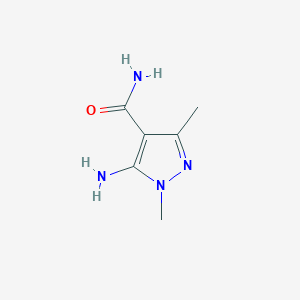
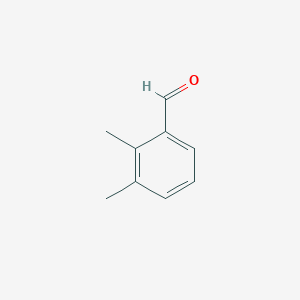
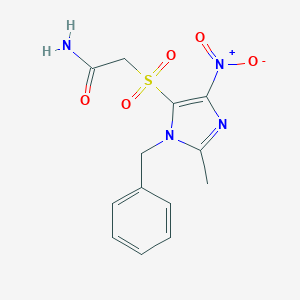
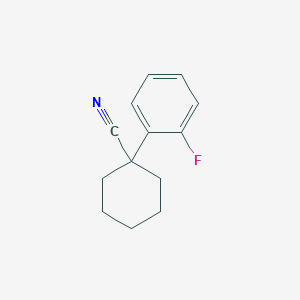
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
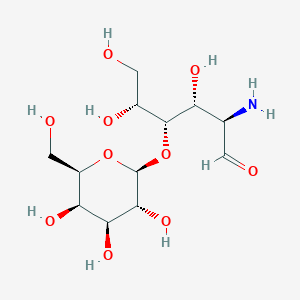
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
